molecular formula C5H6N2O B3424210 2-Amino-4-hydroxypyridine CAS No. 33623-18-6

2-Amino-4-hydroxypyridine

Cat. No.: B3424210
CAS No.: 33623-18-6
M. Wt: 110.11 g/mol
InChI Key: HQNIMNQVKVPZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a pale yellow solid that is slightly soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-hydroxypyridine can be synthesized through the reduction of pyridine-2,6-dione. The process involves dissolving pyridine-2,6-dione in an alcohol solvent, adding ammonia and hydrogen gas, and reacting under appropriate temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction typically takes place in a reactor where pyridine-2,6-dione is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-AHP serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Notably, it is involved in developing drugs targeting neurological disorders, such as nitric oxide synthase (nNOS) inhibitors. Recent studies have demonstrated that modifications to the 2-AHP scaffold can lead to compounds with enhanced potency and selectivity against nNOS, which is vital for treating neurodegenerative diseases .

Case Study: nNOS Inhibitors
A series of 2-amino-4-substituted pyridines were synthesized, leading to potent human nNOS inhibitors with improved pharmacokinetic properties. For instance, one compound exhibited an inhibition constant (KiK_i) of 23 nM and high membrane permeability, making it a promising candidate for further development .

Agrochemical Formulations

Enhancement of Pesticide Efficacy
In agrochemicals, 2-AHP is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to improve crop yields significantly by increasing the effectiveness of active ingredients against pests and diseases .

Analytical Chemistry

Reagent for Metal Ion Detection
2-AHP acts as a reagent in analytical methods for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for environmental monitoring and quality control in different industries .

Material Science

Improvement of Polymer Properties
In material science, 2-AHP is incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications .

Biochemical Research

Studies on Enzyme Inhibition
Researchers utilize 2-AHP in studies related to enzyme inhibition and metabolic pathways. Its role in understanding biological processes contributes significantly to advancing biochemical knowledge and therapeutic strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceuticals Intermediate in drug synthesis targeting neurological disordersPotent nNOS inhibitors developed with enhanced properties
Agrochemicals Enhances efficacy of pesticides and herbicidesImproved crop yields through better formulations
Analytical Chemistry Reagent for detecting metal ionsEffective in environmental monitoring
Material Science Improves thermal stability and mechanical properties of polymersValuable for advanced material production
Biochemical Research Studies on enzyme inhibition and metabolic pathwaysContributes to understanding biological processes

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Biological Activity

2-Amino-4-hydroxypyridine is a significant compound within the pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group attached to a pyridine ring, contributing to its reactivity and biological activity. Its structural formula can be represented as follows:

C5H6N2O\text{C}_5\text{H}_6\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, neuroprotective compound, and inhibitor of specific enzymes.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against several cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The most potent compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
CompoundCell Line TestedIC50 (µM)Comparison Drug
Compound 1MCF-75.0Doxorubicin
Compound 4HepG23.5Doxorubicin

2. Neuroprotective Effects

Research indicates that this compound can selectively block potassium channels, which may lead to neuroprotective outcomes. In animal models, administration of this compound resulted in reduced convulsions and improved neurological function following induced seizures .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various kinases, including those involved in cancer progression:

  • EGFR Inhibition : A derivative of this compound was synthesized and found to effectively inhibit the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer cells. This compound exhibited superior potency compared to existing inhibitors like Osimertinib .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : By binding to the ATP-binding site of kinases such as EGFR, it disrupts downstream signaling pathways crucial for cancer cell proliferation.
  • Ion Channel Modulation : The selective blockade of K+ channels alters neuronal excitability, which can mitigate seizure activity.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A comprehensive evaluation involving multiple derivatives showed that certain modifications at the 4-position enhanced cytotoxicity against various cancer types, suggesting a structure-activity relationship that could guide future drug design .
  • Neurotoxicity Assessment : Investigations into the neurotoxic potential revealed that while some derivatives exhibited beneficial neuroprotective effects, others caused significant adverse reactions in animal models, emphasizing the need for careful dose optimization .

Properties

IUPAC Name

2-amino-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIMNQVKVPZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356256
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33623-18-6, 33631-05-9
Record name 2-Amino-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33623-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxypyridine
Reactant of Route 2
2-Amino-4-hydroxypyridine
Reactant of Route 3
2-Amino-4-hydroxypyridine
Reactant of Route 4
2-Amino-4-hydroxypyridine
Reactant of Route 5
2-Amino-4-hydroxypyridine
Reactant of Route 6
2-Amino-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.